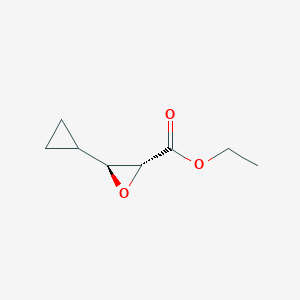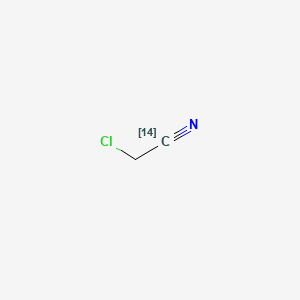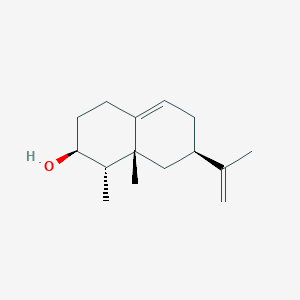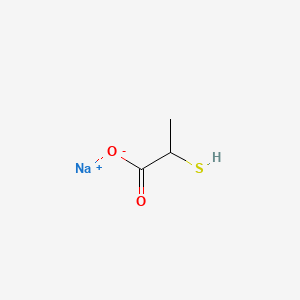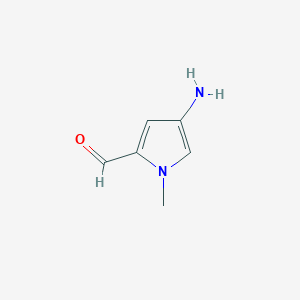
4-Amino-1-methylpyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-methylpyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H8N2O It features a pyrrole ring substituted with an amino group at the 4-position, a methyl group at the 1-position, and an aldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methylpyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 4-amino-1-methylpyrrole with formylating agents such as formic acid or formamide under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-Amino-1-methylpyrrole and formic acid or formamide.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a strong acid catalyst like hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed and heated to promote the condensation reaction, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Amino-1-methylpyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-Amino-1-methylpyrrole-2-carboxylic acid.
Reduction: 4-Amino-1-methylpyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-1-methylpyrrole-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: It is used in the synthesis of functional materials, including polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 4-Amino-1-methylpyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Amino-1-methylpyrazole: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
1-Methylpyrrole-2-carboxaldehyde: Lacks the amino group at the 4-position.
4-Amino-1-methylpyrrole-3-carbaldehyde: The aldehyde group is at the 3-position instead of the 2-position.
Uniqueness
4-Amino-1-methylpyrrole-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrrole ring, which allows for diverse chemical reactivity and potential applications in various fields. Its specific substitution pattern also imparts distinct electronic properties, making it valuable for the synthesis of functional materials and bioactive compounds.
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
4-amino-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-3-5(7)2-6(8)4-9/h2-4H,7H2,1H3 |
InChIキー |
OKKUSFKMPNDUAJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C1C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
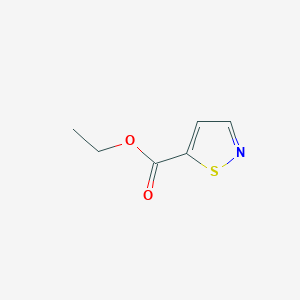
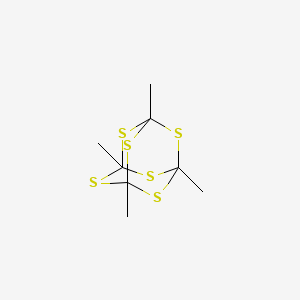
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
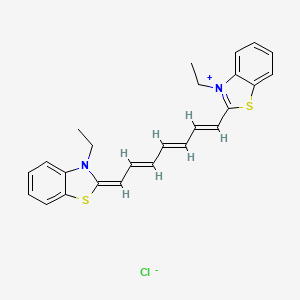
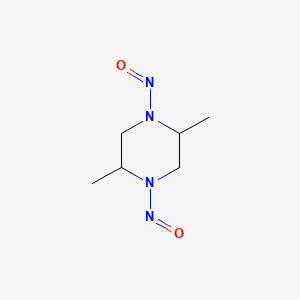
![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)
